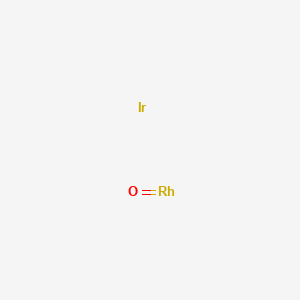
Iridium--oxorhodium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–oxorhodium (1/1) is a bimetallic complex that combines iridium and rhodium in a 1:1 ratio. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. The combination of iridium and rhodium offers a synergistic effect, enhancing the overall reactivity and stability of the complex.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium–oxorhodium (1/1) typically involves the use of precursor compounds containing iridium and rhodium. One common method is the co-precipitation technique, where iridium and rhodium salts are dissolved in a suitable solvent and then precipitated together using a reducing agent. The resulting precipitate is then subjected to further purification steps to obtain the desired bimetallic complex.
Another approach involves the use of organometallic precursors, where iridium and rhodium complexes are combined under controlled conditions to form the iridium–oxorhodium (1/1) complex. This method allows for precise control over the stoichiometry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of iridium–oxorhodium (1/1) may involve large-scale batch or continuous processes. These processes often utilize high-pressure reactors and advanced purification techniques to ensure the consistent quality and yield of the compound. The choice of production method depends on factors such as the desired scale, cost, and specific application requirements.
化学反应分析
Types of Reactions
Iridium–oxorhodium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which are often more reactive.
Reduction: It can also be reduced to lower oxidation state species, which may exhibit different catalytic properties.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of iridium–oxorhodium (1/1) include hydrogen gas, oxygen, and various organic ligands. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of iridium–oxorhodium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while substitution reactions may result in the formation of new ligand complexes.
科学研究应用
Iridium–oxorhodium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. Its unique bimetallic nature enhances its catalytic efficiency and selectivity.
Medicine: Research has shown that iridium–oxorhodium (1/1) complexes exhibit promising anticancer properties. They can interact with DNA and other biomolecules, leading to the inhibition of cancer cell growth.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)
作用机制
The mechanism of action of iridium–oxorhodium (1/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of substrates through its bimetallic active sites. In medicinal applications, it can bind to DNA and proteins, disrupting their normal function and leading to cell death.
相似化合物的比较
Iridium–oxorhodium (1/1) can be compared with other bimetallic complexes, such as iridium–platinum and rhodium–platinum complexes. While these compounds share some similarities, iridium–oxorhodium (1/1) is unique in its combination of iridium and rhodium, which provides distinct catalytic and electronic properties. Similar compounds include:
- Iridium–platinum complexes
- Rhodium–platinum complexes
- Iridium–palladium complexes
属性
CAS 编号 |
395075-44-2 |
|---|---|
分子式 |
IrORh |
分子量 |
311.12 g/mol |
IUPAC 名称 |
iridium;oxorhodium |
InChI |
InChI=1S/Ir.O.Rh |
InChI 键 |
JUXKDUURTIYYGF-UHFFFAOYSA-N |
规范 SMILES |
O=[Rh].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
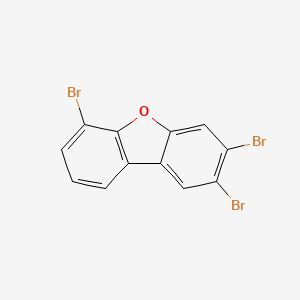
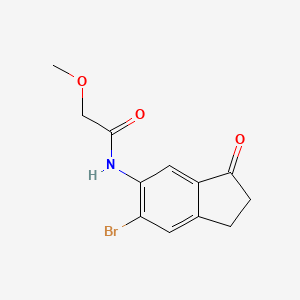
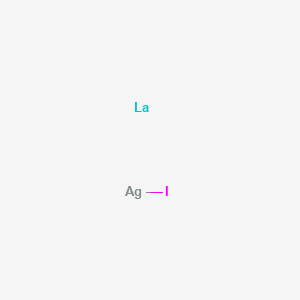
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)

![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)


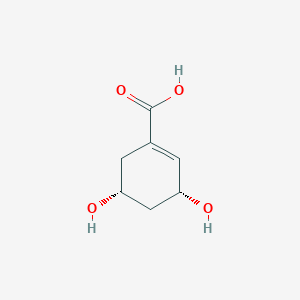
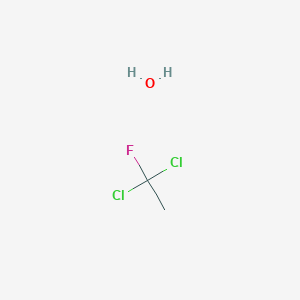
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
